Cas no 34263-61-1 (1-(3-amino-1-benzothiophen-2-yl)ethanone)

1-(3-Amino-1-benzothiophen-2-yl)ethanone is a heterocyclic organic compound featuring a benzothiophene core with an amino substituent at the 3-position and an acetyl group at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its reactive amino and carbonyl groups allow for further functionalization, enabling the construction of more complex derivatives. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture and synthetic versatility make it a preferred choice for researchers working on heterocyclic chemistry and drug discovery applications.
1-(3-amino-1-benzothiophen-2-yl)ethanone structure
34263-61-1 structure
Product Name:1-(3-amino-1-benzothiophen-2-yl)ethanone
CAS No:34263-61-1
MF:C10H9NOS
MW:191.249561071396
CID:1461690
PubChem ID:3434239
Update Time:2025-05-21

1-(3-amino-1-benzothiophen-2-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-amino-1-benzothiophen-2-yl)ethanone
    • 1-(3-amino-benzo[b]thiophen-2-yl)-ethanone
    • 2-acetyl-3-aminobenzo&lt
    • b&gt
    • thiophen
    • AC1MPF2O
    • 1-(3-AMINOBENZO[B]THIOPHEN-2-YL)ETHANONE
    • 2-Acetyl-3-aminobenzthiophen
    • 2-acetyl-3-aminobenzo[b]thiophene
    • 2-acetyl-3-aminobenzo< b> thiophen
    • 34263-61-1
    • DB-342630
    • Ethanone, 1-(3-aminobenzo[b]thien-2-yl)-
    • SCHEMBL15766514
    • DTXSID10392443
    • BAJXNWBVSDWHSY-UHFFFAOYSA-N
    • MDL: MFCD01566404
    • Inchi: 1S/C10H9NOS/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3
    • InChI Key: BAJXNWBVSDWHSY-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=C(C2C=CC=CC1=2)N

Computed Properties

  • Exact Mass: 191.04057
  • Monoisotopic Mass: 191.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 71.3Ų

Experimental Properties

  • PSA: 43.09

1-(3-amino-1-benzothiophen-2-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A169005545-250mg
1-(3-Aminobenzo[b]thiophen-2-yl)ethanone
34263-61-1 95%
250mg
$168.92 2023-09-02
Alichem
A169005545-1g
1-(3-Aminobenzo[b]thiophen-2-yl)ethanone
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$438.70 2023-09-02
Chemenu
CM378675-1g
1-(3-amino-1-benzothiophen-2-yl)ethan-1-one
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$*** 2023-03-31

Additional information on 1-(3-amino-1-benzothiophen-2-yl)ethanone

Professional Introduction to Compound with CAS No. 34263-61-1 and Product Name: 1-(3-amino-1-benzothiophen-2-yl)ethanone

The compound with the CAS number 34263-61-1 and the product name 1-(3-amino-1-benzothiophen-2-yl)ethanone represents a significant area of interest in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The presence of both benzothiophene and amino functional groups makes it a versatile scaffold for further chemical modifications, enabling researchers to explore its pharmacological properties in depth.

In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in the realm of medicinal chemistry. 1-(3-amino-1-benzothiophen-2-yl)ethanone stands out as a compound that could serve as a precursor for the synthesis of novel therapeutic agents. Its benzothiophene core is a well-known motif in many bioactive molecules, often associated with potent biological activities. The incorporation of an amino group at the 3-position of the benzothiophene ring introduces additional reactivity, making it an attractive candidate for further derivatization.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Benzothiophene derivatives have been extensively studied for their ability to interact with enzymes such as kinases and cytochrome P450 enzymes. The amino group in 1-(3-amino-1-benzothiophen-2-yl)ethanone can be exploited to form hydrogen bonds or participate in salt bridge interactions with target proteins, enhancing binding affinity. This feature is particularly valuable in the design of small-molecule inhibitors, which are crucial for treating a variety of diseases.

Recent research has highlighted the importance of 1-(3-amino-1-benzothiophen-2-yl)ethanone in the development of anticancer agents. Studies have shown that benzothiophene-based compounds can induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways. The amino substituent on this molecule may further enhance its cytotoxicity by facilitating better cellular uptake or by participating in post-translational modifications that affect protein stability. These findings make it a promising candidate for further investigation in oncology research.

The synthesis of 1-(3-amino-1-benzothiophen-2-yl)ethanone involves multi-step organic reactions, typically starting from commercially available precursors such as 3-aminothiophene and benzaldehyde derivatives. The key step involves the condensation reaction between these two components, followed by purification to obtain the desired product. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in downstream applications.

In addition to its pharmaceutical applications, 1-(3-amino-1-benzothiophen-2-yl)ethanone has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a potential candidate for use in catalysis or as a ligand in coordination chemistry. The benzothiophene ring can act as a ligand for transition metals, influencing reaction mechanisms and selectivity. This dual functionality—pharmaceutical relevance and material science utility—makes this compound a fascinating subject of study.

The exploration of 1-(3-amino-1-benzothiophen-2-yl)ethanone also extends into the realm of drug discovery pipelines. High-throughput screening (HTS) techniques have been employed to identify new lead compounds based on structural analogs of known bioactive molecules. The structural features of this compound make it an ideal candidate for HTS campaigns aimed at identifying novel therapeutic agents targeting various disease pathways.

Another exciting aspect is the potential application of 1-(3-amino-1-benzothiophen-2-yl)ethanone in neurodegenerative disease research. Benzothiophene derivatives have been implicated in modulating neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's disease or Parkinson's disease. The amino group's ability to interact with biological targets suggests that this compound could modulate neuronal activity or protect against neurotoxicity.

The environmental impact of synthesizing and using 1-(3-amino-1-benzothiophen-2-yl)ethanone is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that the production of such compounds remains viable on a large scale while minimizing environmental impact.

In conclusion, 1-(3-amino-1-benzothiophen-2-yl)ethanone (CAS No. 34263-61-1) is a multifaceted compound with significant potential across multiple domains of chemical and pharmaceutical research. Its unique structural features make it an attractive scaffold for drug development, material science applications, and environmental chemistry initiatives. As research continues to uncover new applications for this molecule, its importance is likely to grow even further, solidifying its place as a key player in modern chemical innovation.

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